2H-Azepin-2-one, hexahydro-3-methyl-
Overview
Description
“2H-Azepin-2-one, hexahydro-3-methyl-” also known as N-Methylcaprolactam, is an organic compound with the molecular formula C7H13NO . It has a molecular weight of 127.1842 .
Synthesis Analysis
The synthesis of 2H-Azepin-2-one, hexahydro-3-methyl- involves the cyclization of ε-aminocaproic acid, which is the product of the hydrolysis of caprolactam . The exact synthesis process may vary and is subject to ongoing research.Molecular Structure Analysis
The molecular structure of 2H-Azepin-2-one, hexahydro-3-methyl- can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Physical and Chemical Properties Analysis
2H-Azepin-2-one, hexahydro-3-methyl- has a density of 0.991 g/mL at 25 °C (lit.), a boiling point of 106-108 °C/6 mmHg (lit.), and is fully miscible with water . It has a vapor pressure of 0.0252mmHg at 25°C and a refractive index of n20/D 1.484 (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
- 2H-Azepin-2-one, hexahydro-3-methyl- and its derivatives are primarily used in the synthesis of various complex organic compounds. One notable example is the preparation of meptazinol, a compound that can be synthesized using a derivative of 2H-Azepin-2-one, hexahydro-3-methyl- with advantages like shorter reaction time and high yields (Lan-xiang, 2009).
- These compounds also exhibit potential as inhibitors of blood platelet aggregation. Derivatives like N-[1-(p-Phenoxyphenyl)ethyl]hexahydro-2H-azepin-2-imine hydrochloride have shown effectiveness in preventing ADP-induced aggregation in human blood platelets (Grisar et al., 1976).
Applications in Polymer Synthesis
- A significant application of 2H-Azepin-2-one, hexahydro-3-methyl- derivatives lies in polymer science. Optically active hexahydro-2H-azepin-2-ones substituted at certain positions can be used to create polymers like nylon 6, whose properties can be altered by adjusting the nature and position of the lactam substituent. This allows for the development of polymers with specific, desirable properties (Overberger et al., 1972).
Biological and Medicinal Research
- In medicinal chemistry, certain hexahydro-2H-azepin-2-one derivatives have shown biological activity. For example, unusual caprolactam alkaloids derived from hexahydro-2H-azepin-2-one were isolated from plants and identified as potentially biologically active substances (Echeverría et al., 2017).
- Additionally, these compounds are used in the synthesis of various heterocyclic compounds with significant bioactivity and potential applications in pharmaceuticals (Jiang-tao, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-methylazepan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUUFDRDVJCLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCNC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347168 | |
Record name | 3-Methylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2073-32-7 | |
Record name | 3-Methylcaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2073-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylazepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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